Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride
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Overview
Description
Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base, can yield pyrido[3,4-D]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride is investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
- 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Uniqueness
Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
CAS No. |
1196147-38-2 |
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Molecular Formula |
C13H21ClN4O2 |
Molecular Weight |
300.78 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N4O2.ClH/c1-13(2,3)19-12(18)17-5-4-9-7-15-11(6-14)16-10(9)8-17;/h7H,4-6,8,14H2,1-3H3;1H |
InChI Key |
LCGOBOALFPXTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)CN.Cl |
Origin of Product |
United States |
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